molecular formula C8H10BrN B8404762 2-Bromo-3,4,5-trimethylpyridine

2-Bromo-3,4,5-trimethylpyridine

Cat. No. B8404762
M. Wt: 200.08 g/mol
InChI Key: ACRQDMJFYNYLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3,4,5-trimethylpyridine is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3,4,5-trimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,4,5-trimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-3,4,5-trimethylpyridine

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-bromo-3,4,5-trimethylpyridine

InChI

InChI=1S/C8H10BrN/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3

InChI Key

ACRQDMJFYNYLSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.3 g (0.075 mol) of 2-amino-3,4,5-trimethylpyridine was added to 30 mL of 60% HBr. The mixture was cooled to −10 to −17° C. and pre-cooled 36.0 g (0.23 mol) bromine was added dropwise and the mixture was stirred for 20 mins. Pre-cooled (0° C.) NaNO2 solution of 13.5 g (0.19 mol) NaNO2 dissolved in 20 mL water was added dropwise into the reaction mixture at −10° C.˜−17° C. After addition, the reaction was stirred for one hour. Ice-cooled 25% NaOH solution was added slowly until the solution became basic. 200 mL of ethyl acetate was added to the mixture to extract the organic phase. The organic phase solvent was evaporated and the residue was distilled under vacuum. ˜13.1 g (87% yield) of the desired product was obtained which was confirmed by GC/MS.
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
87%

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